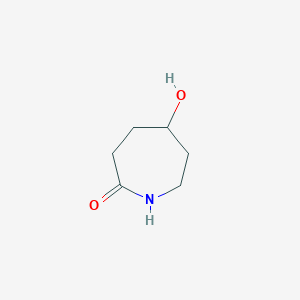
N-(6-chloro-4,5-dimethylpyridazin-3-yl)-N'-hydroxyiminoformamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-chloro-4,5-dimethylpyridazin-3-yl)-N’-hydroxyiminoformamide is a chemical compound that belongs to the pyridazine family This compound is characterized by the presence of a chloro group, two methyl groups, and a hydroxyiminoformamide moiety attached to the pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-4,5-dimethylpyridazin-3-yl)-N’-hydroxyiminoformamide typically involves the following steps:
Starting Material: The synthesis begins with 6-chloro-4,5-dimethylpyridazine.
Formation of Hydroxyiminoformamide: The hydroxyiminoformamide group is introduced through a reaction with hydroxylamine and formic acid under controlled conditions.
Reaction Conditions: The reaction is usually carried out in a solvent such as methanol or ethanol, with the temperature maintained at around 50-60°C. The reaction time can vary from a few hours to overnight, depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of N-(6-chloro-4,5-dimethylpyridazin-3-yl)-N’-hydroxyiminoformamide involves scaling up the laboratory synthesis process. This includes:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Optimization of Reaction Conditions: Fine-tuning the reaction conditions to maximize yield and minimize impurities.
Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-4,5-dimethylpyridazin-3-yl)-N’-hydroxyiminoformamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydroxyiminoformamide group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or primary amines.
Major Products
Oxidation Products: Oxides of the original compound.
Reduction Products: Amines derived from the hydroxyiminoformamide group.
Substitution Products: Compounds with new functional groups replacing the chloro group.
Scientific Research Applications
N-(6-chloro-4,5-dimethylpyridazin-3-yl)-N’-hydroxyiminoformamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-chloro-4,5-dimethylpyridazin-3-yl)-N’-hydroxyiminoformamide involves its interaction with specific molecular targets. The hydroxyiminoformamide group can form hydrogen bonds with biological molecules, influencing their activity. The chloro and methyl groups contribute to the compound’s lipophilicity, affecting its ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
6-chloro-4,5-dimethylpyridazine: Lacks the hydroxyiminoformamide group.
4,5-dimethylpyridazine: Lacks both the chloro and hydroxyiminoformamide groups.
6-chloro-4-methylpyridazine: Contains only one methyl group.
Uniqueness
N-(6-chloro-4,5-dimethylpyridazin-3-yl)-N’-hydroxyiminoformamide is unique due to the presence of the hydroxyiminoformamide group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H9ClN4O |
|---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
N'-(6-chloro-4,5-dimethylpyridazin-3-yl)-N-hydroxymethanimidamide |
InChI |
InChI=1S/C7H9ClN4O/c1-4-5(2)7(9-3-10-13)12-11-6(4)8/h3,13H,1-2H3,(H,9,10,12) |
InChI Key |
NDWWIOMDGCZAQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN=C1N=CNO)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



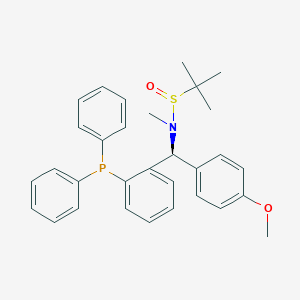

![7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine hydrochloride](/img/structure/B12088395.png)
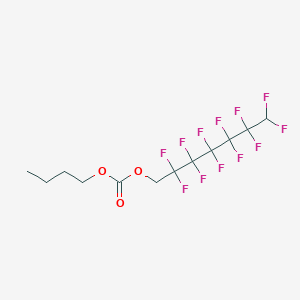
![N-[trans-4-(hydroxymethyl)cyclohexyl]ethane-1-sulfonamide](/img/structure/B12088405.png)
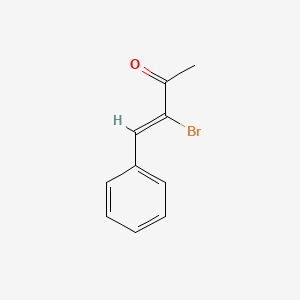
![Acetic acid, 2-[(7-hydroxyheptyl)oxy]-](/img/structure/B12088419.png)
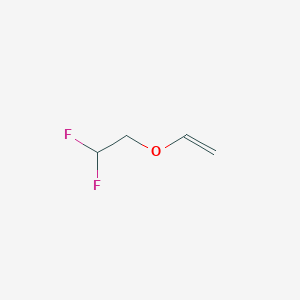
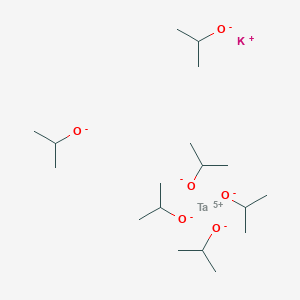
![4-((Isopropyl(methyl)amino)methyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B12088447.png)

